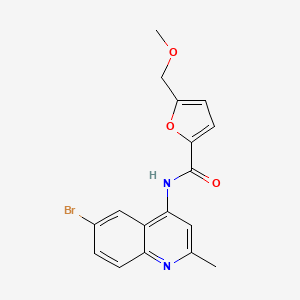
N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide (BMQMFC) is a novel quinoline-based compound that has recently been developed and studied for its potential scientific and medical applications. BMQMFC is an important molecule due to its unique structure, which consists of an aromatic ring, a nitrogen atom, and two carboxamide groups. The compound has been shown to have a range of biological activities, including anti-proliferative, anti-inflammatory, and anti-angiogenic properties. In addition, BMQMFC has been studied for its potential use in the treatment of cancer and other diseases.
作用機序
The exact mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells, which then triggers a cascade of biochemical reactions. These reactions result in the inhibition of cell proliferation and the induction of apoptosis. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes, such as cyclooxygenase-2.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. The compound has also been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of other types of cells, such as fibroblasts.
実験室実験の利点と制限
The use of N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide in laboratory experiments has several advantages. The compound has been shown to be effective in the inhibition of the growth of cancer cells, as well as in the induction of apoptosis. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. The compound is also relatively stable and has a low toxicity profile. However, there are some limitations to the use of this compound in laboratory experiments. The compound is relatively expensive, and it can be difficult to obtain in large quantities. In addition, the compound is not water-soluble and must be dissolved in an organic solvent.
将来の方向性
There are a number of potential future directions for the study of N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide. Further research is needed to better understand the compound’s mechanism of action and to identify new potential applications. In addition, research is needed to develop new synthetic methods for the production of this compound. Finally, studies are needed to evaluate the compound’s efficacy in the treatment of various diseases, as well as to identify any potential adverse effects.
合成法
N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide can be synthesized through a variety of methods. The most common method involves the use of a palladium-catalyzed Buchwald-Hartwig reaction. This reaction involves the coupling of an aryl halide, such as 6-bromo-2-methylquinoline, with an amine, such as 5-methoxymethyl furan-2-carboxamide. The reaction proceeds via an oxidative addition of the aryl halide to the palladium catalyst, followed by a reductive elimination to form the desired product.
科学的研究の応用
N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide has been studied extensively for its potential scientific and medical applications. The compound has been studied for its potential use in the treatment of cancer, as well as other diseases. In addition, this compound has been studied for its anti-inflammatory and anti-angiogenic properties, as well as its potential to inhibit the growth of cancer cells. The compound has also been studied for its potential use in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-7-15(13-8-11(18)3-5-14(13)19-10)20-17(21)16-6-4-12(23-16)9-22-2/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEBJFPBSUOGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6420837.png)
![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420844.png)
![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420852.png)
![5-(3-chlorophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6420861.png)
![N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6420866.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420871.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420873.png)

![7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6420883.png)

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)
![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)
![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)